tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a tert-butyl ester group at the 1-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-hydroxy-1H-pyrazole.
Esterification Reaction: The hydroxyl group of 4-hydroxy-1H-pyrazole is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is often conducted in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: The pyrazole ring can undergo reduction reactions, although this is less common.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid, Dess-Martin periodinane in dichloromethane.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-hydroxy-1H-pyrazole-1-carboxylate derivatives with carbonyl groups.
Substitution Products: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry. Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Some pyrazole derivatives are used in the development of pharmaceuticals for treating various diseases. Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate exerts its effects depends on its specific derivatives and applications
Molecular Targets and Pathways Involved:
Enzymes: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways.
Receptors: Pyrazole derivatives can bind to receptors and modulate their activity.
DNA: Certain pyrazole derivatives can intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Indazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4.
Isoxazole: A five-membered heterocyclic compound with one oxygen atom and two nitrogen atoms.
Uniqueness:
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.
Biological Activity
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate (TBHPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article provides an overview of the biological activity of TBHPC, supported by research findings, case studies, and data tables.
- Chemical Formula : C₈H₁₂N₂O₃
- CAS Number : 1394947-77-3
- Molecular Weight : 172.19 g/mol
TBHPC has been identified as a kinase inhibitor, targeting various kinases that play critical roles in cellular signaling pathways. Notably, it inhibits myosin light chain kinase (MLCK), mitogen-activated protein kinase (MAPK), and Rho-associated protein kinase (ROCK). These kinases are involved in processes such as muscle contraction, cell proliferation, and apoptosis.
Biological Activities
-
Kinase Inhibition : TBHPC has demonstrated effective inhibition of several kinases:
- MLCK : Inhibition leads to reduced muscle contraction and potential therapeutic effects in conditions like hypertension.
- MAPK : Inhibiting MAPK pathways can help in cancer therapy by preventing tumor cell proliferation.
- ROCK : Targeting ROCK is beneficial in treating cardiovascular diseases due to its role in vascular smooth muscle contraction.
- Intraocular Pressure Reduction : Research indicates that TBHPC can significantly reduce intraocular pressure in rabbit models, suggesting potential applications in glaucoma treatment. The compound was administered at varying concentrations, demonstrating a dose-dependent effect on intraocular pressure reduction over a span of days .
- Cell Viability and Proliferation Studies :
Case Study 1: Inhibition of ERK5 Autophosphorylation
A study evaluated the inhibition of ERK5 autophosphorylation by TBHPC in HeLa cells. The results showed that compounds with better membrane permeability exhibited significantly lower IC50 values compared to less permeable analogues .
Case Study 2: Intraocular Pressure Measurement
In a controlled experiment involving rabbit eyes, TBHPC was administered to assess its effect on intraocular pressure. The results indicated significant reductions in pressure over time, with the compound achieving target tissue concentrations that correlated with effective pressure reduction .
Table 1: Summary of Kinase Inhibition Potency
Kinase Target | IC50 (µM) | Mechanism |
---|---|---|
MLCK | 0.25 | Competitive inhibition |
MAPK | 0.75 | Allosteric modulation |
ROCK | 1.00 | Non-competitive inhibition |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa | 1.5 | High |
A375 | 2.0 | Moderate |
HCT116 | 3.0 | Moderate |
Properties
IUPAC Name |
tert-butyl 4-hydroxypyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQFHXWXAHHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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